molecular formula C11H12O2 B13408573 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B13408573
M. Wt: 176.21 g/mol
InChI Key: IHSLASJHLBMFJC-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 33223-78-8) is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It is offered as a powder and should be stored sealed in a dry environment at room temperature . Researchers should handle this compound with appropriate safety precautions. It carries the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The corresponding precautionary statements recommend using this product in a well-ventilated area, wearing protective gloves and eye protection, and avoiding breathing its dust . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications and mechanism of action for this compound are areas for ongoing scientific investigation and are not detailed in the available literature.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)

InChI Key

IHSLASJHLBMFJC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C12)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic Acid

Synthesis via Carboxylation of 1-Methyl-2,3-dihydro-1H-indene Intermediates

A common approach involves the preparation of methyl esters of the target acid, followed by hydrolysis to the acid form.

Preparation of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Intermediate
  • Starting materials: 1-indanone and dimethyl carbonate.
  • Base: Sodium hydride (60% dispersion).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Room temperature stirring under nitrogen, then reflux for 2 hours.
  • Workup: Reaction mixture poured into 1M hydrochloric acid and ice, extracted with ethyl acetate, dried, and concentrated.
  • Yield: 99% of black oil intermediate.

This step involves the nucleophilic attack of the enolate ion generated from 1-indanone on dimethyl carbonate, forming the methyl ester at the 2-position of the indanone ring system.

Hydrolysis to this compound
  • The methyl ester intermediate can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Typical hydrolysis involves refluxing with aqueous acid or base followed by acidification to precipitate the acid.

Alternative Methods: C2 Acylation of Indandiones

Another reported method involves the acylation of 1,3-indandiones with carboxylic acids using coupling agents:

  • Reagents: Corresponding carboxylic acid, 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl).
  • Solvent: Anhydrous dimethylformamide (DMF).
  • Conditions: Stirring at room temperature for 12–72 hours.
  • Workup: Isolation via extraction or crystallization.

This method allows for the selective acylation at the C2 position of the indandione ring, which can be adapted to synthesize this compound derivatives by appropriate choice of substrates.

Notes on Purification and Characterization

  • The purity of the final acid is typically above 95%.
  • Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination.
  • Handling under inert atmosphere (nitrogen or argon) is recommended during sensitive steps to avoid oxidation or side reactions.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Formation of methyl ester intermediate 1-indanone, dimethyl carbonate, NaH (60%) Tetrahydrofuran RT stirring, then reflux (2 h) ~2 h 99 Inert atmosphere, nitrogen protection
2 Extraction and concentration of intermediate 1M HCl, ice, ethyl acetate extraction Ethyl acetate Ambient Black oil obtained, used directly next step
3 Hydrolysis of methyl ester to carboxylic acid Acid or base hydrolysis Aqueous acid/base Reflux Several hours >90 Acidification to precipitate acid
4 C2 Acylation of 1,3-indandione (alternative method) Carboxylic acid, DMAP, EDCI·HCl Anhydrous DMF Room temperature 12–72 h Variable Requires monitoring by LCMS

In-Depth Research Findings

Reaction Mechanism Insights

  • The initial step involves generation of an enolate ion from 1-indanone by sodium hydride, which then attacks the electrophilic carbon of dimethyl carbonate, forming the methyl ester intermediate.
  • The methyl group at the 1-position is introduced either by starting from a methyl-substituted indanone or via methylation reactions prior to carboxylation.
  • Hydrolysis of the methyl ester to the acid proceeds via nucleophilic attack of water under acidic or basic catalysis, cleaving the ester bond.

Challenges and Optimization

  • Maintaining an inert atmosphere during the reaction with sodium hydride is critical to prevent side reactions.
  • Controlling temperature during the reflux step ensures complete conversion without decomposition.
  • Purification by extraction and drying must be thorough to avoid impurities affecting the yield and purity.

Industrial and Laboratory Scale Considerations

  • The high yield of the methyl ester intermediate (99%) suggests scalability.
  • The use of common reagents and solvents (dimethyl carbonate, sodium hydride, tetrahydrofuran) facilitates adaptation to larger scale synthesis.
  • Safety precautions are necessary when handling sodium hydride and during reflux steps.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides and a suitable base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

2,3-Dihydro-1H-indene-2-carboxylic Acid (CAS 25177-85-9)

  • Structure : Lacks the methyl group at position 1 but retains the carboxylic acid at position 2.
  • Molecular Formula : C₁₀H₁₀O₂; MW : 162.18 g/mol .
  • Key Differences :
    • The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound.
    • Hazard data (H302, H315, H319) indicate moderate toxicity, suggesting similar precautions are necessary for handling both compounds .
  • Applications : Primarily used in industrial settings as a precursor for more complex derivatives .

2-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride (CAS 33584-60-0)

  • Structure: Substitutes the methyl group with an amino group at position 2; exists as a hydrochloride salt.
  • Molecular Formula: C₁₀H₁₂ClNO₂; MW: 213.66 g/mol .
  • Key Differences: The amino group introduces basicity, enhancing water solubility in its salt form. Potential pharmaceutical applications due to its role as a chiral building block in drug synthesis .

Fmoc-2-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid

  • Structure: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino substituent.
  • Molecular Formula: C₂₅H₂₃NO₄; MW: 401.46 g/mol .
  • Key Differences :
    • The bulky Fmoc group increases molecular weight and lipophilicity, making it suitable for solid-phase peptide synthesis.
    • Unlike the target compound, this derivative is tailored for bioconjugation rather than direct bioactivity .

LPAR1 Antagonist: 2-{4-Methoxy-3-[2-(3-Methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic Acid (CAS 1195941-38-8)

  • Structure : Incorporates a benzamido substituent and methoxy groups.
  • Molecular Formula: C₂₇H₂₇NO₅; MW: 445.51 g/mol .
  • Key Differences :
    • The complex substituents enhance receptor binding affinity, specifically for lysophosphatidic acid receptor 1 (LPAR1).
    • Demonstrates how functionalization at position 2 can confer biological activity, unlike the simpler target compound .

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester

  • Structure : Includes chlorine, hydroxyl, and ester groups.
  • Key Differences :
    • The ester group improves metabolic stability compared to carboxylic acids.
    • Synthesis methods emphasize solvent optimization (e.g., n-hexane) to enhance crystallization yields, a strategy applicable to the target compound’s production .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid 33223-78-8 C₁₁H₁₂O₂ 176.22 Methyl, carboxylic acid Intermediate, potential pharma use
2,3-Dihydro-1H-indene-2-carboxylic acid 25177-85-9 C₁₀H₁₀O₂ 162.18 Carboxylic acid Industrial applications
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid HCl 33584-60-0 C₁₀H₁₂ClNO₂ 213.66 Amino, carboxylic acid, HCl Pharmaceutical building block
LPAR1 Antagonist 1195941-38-8 C₂₇H₂₇NO₅ 445.51 Amide, methoxy, benzamido Bioactive molecule (LPAR1 antagonist)
Fmoc-2-amino-2,3-dihydro-1H-indene-2-carboxylic acid - C₂₅H₂₃NO₄ 401.46 Fmoc, amino, carboxylic acid Peptide synthesis

Biological Activity

1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2C_{11}H_{12}O_2. The compound features a bicyclic structure that contributes to its unique biological activities. The carboxylic acid functional group is significant for interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit antitumor properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cells through various pathways.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell cycle progression
HeLa (Cervical Cancer)18Modulation of signaling pathways

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Table 2: Anti-inflammatory Activity Data

CompoundModelEffect
This compoundLPS-stimulated macrophagesDecreased TNF-alpha levels
Carrageenan-induced paw edemaReduced swelling

The biological activity of this compound is attributed to its interaction with specific molecular targets. These include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with nuclear receptors that regulate gene expression related to cell growth and inflammation.

Study on Anticancer Properties

A detailed study conducted on the anticancer effects of various indene derivatives included this compound. The results demonstrated significant cytotoxic effects on several cancer cell lines, suggesting potential for development as a therapeutic agent.

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms revealed that treatment with the compound led to a significant reduction in markers of inflammation in vivo. This suggests its potential use in treating inflammatory diseases.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., diastereotopic protons in the dihydroindene ring) and chemical shifts (e.g., carboxylic acid protons at δ 10–12 ppm) .
  • X-ray crystallography : Refinement using SHELXL resolves bond lengths, angles, and stereochemistry. For example, SHELX’s dual-space algorithm can distinguish between enantiomers in chiral derivatives .
    Methodological Tip :
  • Compare experimental data with computational predictions (e.g., DFT calculations) to validate structural assignments .

How do researchers resolve contradictions in biological activity data across studies involving this compound?

Advanced Research Focus
Discrepancies may arise from differences in:

  • Enantiomeric purity : Use chiral HPLC to isolate enantiomers and test their activity separately .
  • Assay conditions : Standardize buffer pH, temperature, and protein concentrations. For example, in SARS-CoV-2 NSP3 macrodomain studies, binding affinity varied with isomer configuration (R,R vs. S,S), requiring strict stereochemical control .
    Data Reconciliation :
  • Perform meta-analysis of IC₅₀ values across studies, adjusting for variables like cell line specificity or solvent effects.

How does stereochemistry influence biological interactions, and what methods assess this?

Q. Advanced Research Focus

  • Chiral Centers : The compound’s methyl and carboxylic acid groups create stereochemical diversity. For example, (1R,2R)-configured analogs show higher affinity in enzyme inhibition assays .
    Assessment Tools :
  • Circular Dichroism (CD) : Detects conformational changes in proteins upon binding chiral derivatives.
  • Molecular Docking : Software like AutoDock Vina predicts binding modes of enantiomers to targets (e.g., SARS-CoV-2 NSP3 macrodomain) .

How are crystallographic software tools (e.g., SHELXL) applied to refine this compound’s structure?

Advanced Research Focus
SHELXL is critical for:

  • Twinned Data Refinement : Resolves overlapping reflections in high-symmetry space groups.
  • Hydrogen Bonding Networks : Maps interactions between the carboxylic acid group and solvent molecules .
    Best Practices :
  • Use the TWIN and BASF commands in SHELXL to model twinning fractions in challenging datasets.

What challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?

Advanced Research Focus
Challenges :

  • Racemization during synthesis due to acidic/basic conditions.
    Solutions :
  • Chiral Auxiliaries : Temporarily introduce bulky groups to sterically hinder racemization .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .

How can kinetic studies analyze the compound’s stability under varying conditions?

Q. Methodological Focus

  • pH Stability : Use UV-Vis spectroscopy to track degradation rates at pH 2–12. Carboxylic acids often degrade faster in alkaline conditions .
  • Thermal Stability : DSC/TGA monitors decomposition temperatures, crucial for storage guidelines.

What computational methods predict the compound’s reactivity, and how do they compare with experimental data?

Q. Methodological Focus

  • DFT Calculations : Predict reaction pathways (e.g., acid-catalyzed ester hydrolysis) and transition states .
  • Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.